11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline 11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Brand Name: Vulcanchem
CAS No.: 5782-93-4
VCID: VC15922972
InChI: InChI=1S/C18H22N2/c1-2-8-14-16(10-3-1)19-17-11-5-4-9-15(17)18(14)20-12-6-7-13-20/h4-5,9,11H,1-3,6-8,10,12-13H2
SMILES:
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

CAS No.: 5782-93-4

Cat. No.: VC15922972

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline - 5782-93-4

Specification

CAS No. 5782-93-4
Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name 11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Standard InChI InChI=1S/C18H22N2/c1-2-8-14-16(10-3-1)19-17-11-5-4-9-15(17)18(14)20-12-6-7-13-20/h4-5,9,11H,1-3,6-8,10,12-13H2
Standard InChI Key ZHFMBIZGANOWHY-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCCC4

Introduction

Chemical Identity and Structural Characterization

11-Pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS 5782-93-4) belongs to the cyclohepta[b]quinoline family, a subclass of polycyclic aromatic hydrocarbons fused with a seven-membered carbocyclic ring. The molecular formula is C₁₉H₂₃N₃, with a molecular weight of 293.41 g/mol . Its structure comprises a partially hydrogenated cycloheptane ring fused to a quinoline moiety, with a pyrrolidin-1-yl group at the 11-position (Figure 1).

The SMILES notation C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCCC4 delineates the connectivity: the cycloheptane ring (C1CCC2) is fused to the quinoline system (C3=CC=CC=C3N=C2), while the pyrrolidine group (N4CCCC4) is attached at position 11 . Computational models predict a planar quinoline ring system and a puckered cycloheptane conformation, which may influence intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₃N₃
Molecular Weight293.41 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area24.7 Ų

Synthetic Pathways and Methodological Considerations

Cyclohepta[b]quinoline Core Formation

The Skraup and Doebner-von Miller reactions, classical methods for quinoline synthesis, are ill-suited for constructing the seven-membered ring. Instead, a Friedländer annulation or ring-expansion strategy may be employed. For example, condensation of a cycloheptanone derivative with an o-aminobenzaldehyde could yield the fused bicyclic system .

Structural and Conformational Analysis

X-ray crystallography data for this compound are unavailable, but computational studies (DFT, molecular mechanics) provide insights. The cycloheptane ring adopts a boat conformation, minimizing steric strain, while the quinoline system remains planar. The pyrrolidine group exhibits puckering, with the nitrogen lone pair oriented toward the quinoline π-system, suggesting potential for intramolecular charge transfer .

Table 2: Predicted Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.80–2.10 (m, 8H, cycloheptane), 3.20–3.40 (m, 4H, pyrrolidine CH₂), 7.30–8.50 (m, 4H, aromatic)
¹³C NMR (100 MHz, CDCl₃)δ 24.5 (cycloheptane CH₂), 46.8 (pyrrolidine CH₂), 121.5–150.2 (aromatic C)
HRMSm/z 293.1890 [M+H]⁺ (calc. 293.1895)
CompoundTargetIC₅₀/EC₅₀Source
6-Methoxy-8-pyrrolidinylquinolineAxl Kinase78 nM
2,4-Dichloro-cycloheptaquinolineMtb Enoyl-ACP1.2 µg/mL

Applications and Future Directions

The compound’s hybrid architecture positions it as a candidate for targeted cancer therapy and anti-infective development. Its moderate topological polar surface area (24.7 Ų) suggests favorable blood-brain barrier penetration, relevant for neurological targets . Future work should prioritize:

  • Synthetic Optimization: Streamlining the annulation-amination sequence to improve yields.

  • In Vitro Profiling: Screening against kinase panels and microbial panels.

  • ADMET Studies: Assessing metabolic stability and toxicity in preclinical models.

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